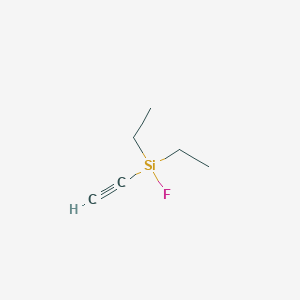![molecular formula C8H10N2O2S B14594427 N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine CAS No. 61076-28-6](/img/structure/B14594427.png)
N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine is an organic compound that belongs to the class of amines It features a methyl group attached to a nitrogen atom, which is further connected to a 3-nitrophenyl group through a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine typically involves the reaction of N-methylmethanamine with 3-nitrobenzenethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as potassium tert-butoxide and solvents like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-Methyl-N-[(3-aminophenyl)sulfanyl]methanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-Methyl-N-[(3-aminophenyl)sulfanyl]methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine: Similar structure but with the nitro group in the para position.
N-Methyl-N-[(3-aminophenyl)sulfanyl]methanamine: Reduction product with an amino group instead of a nitro group.
N-Methyl-N-[(3-nitrophenyl)thio]methanamine: Similar structure with a thioether linkage instead of a sulfanyl linkage.
Uniqueness
N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61076-28-6 |
|---|---|
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC 名称 |
N-methyl-N-(3-nitrophenyl)sulfanylmethanamine |
InChI |
InChI=1S/C8H10N2O2S/c1-9(2)13-8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3 |
InChI 键 |
HHSNEJUNHNUGJM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)SC1=CC=CC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



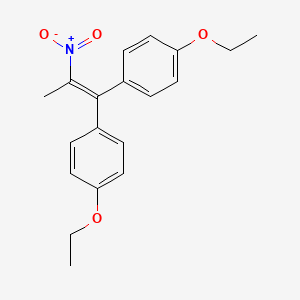
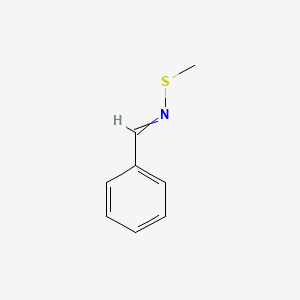
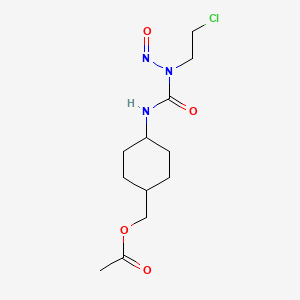
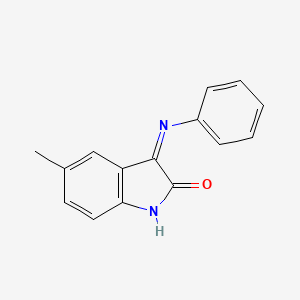
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
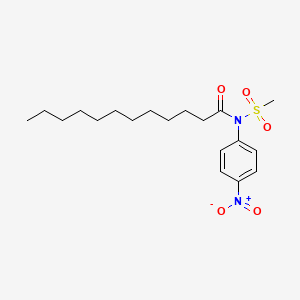
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
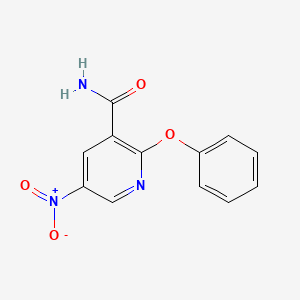
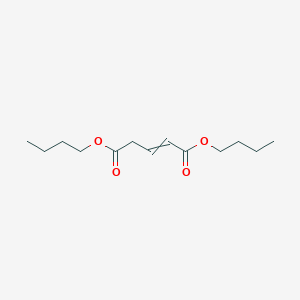
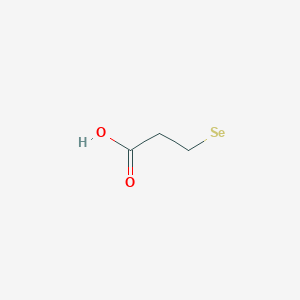
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
